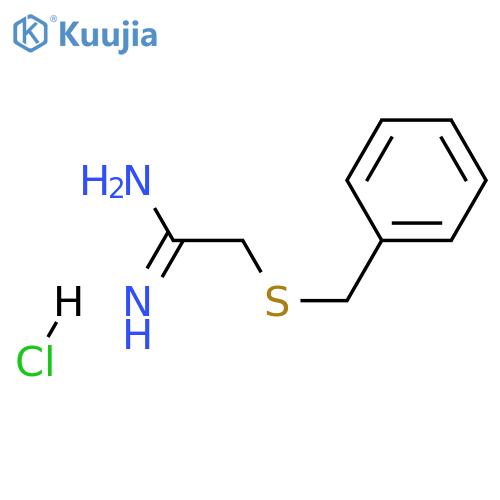

Cas no 10378-68-4 (2-(benzylsulfanyl)ethanimidamide hydrochloride)

2-(benzylsulfanyl)ethanimidamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(benzylsulfanyl)ethanimidamide hydrochloride

-

- インチ: 1S/C9H12N2S.ClH/c10-9(11)7-12-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H

- InChIKey: KRIVXXPWXVCYSM-UHFFFAOYSA-N

- SMILES: C(N)(=N)CSCC1=CC=CC=C1.[H]Cl

2-(benzylsulfanyl)ethanimidamide hydrochloride Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(benzylsulfanyl)ethanimidamide hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-170798-5.0g |

2-(benzylsulfanyl)ethanimidamide hydrochloride |

10378-68-4 | 95% | 5.0g |

$2277.0 | 2023-02-17 | |

| Enamine | EN300-170798-0.25g |

2-(benzylsulfanyl)ethanimidamide hydrochloride |

10378-68-4 | 95% | 0.25g |

$389.0 | 2023-09-20 | |

| TRC | B592570-100mg |

2-(Benzylsulfanyl)ethanimidamide Hydrochloride |

10378-68-4 | 100mg |

$ 295.00 | 2022-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030902-1g |

2-(Benzylsulfanyl)ethanimidamide hydrochloride |

10378-68-4 | 95% | 1g |

¥3913.0 | 2023-04-06 | |

| Enamine | EN300-170798-10.0g |

2-(benzylsulfanyl)ethanimidamide hydrochloride |

10378-68-4 | 95% | 10.0g |

$3376.0 | 2023-02-17 | |

| Enamine | EN300-170798-2.5g |

2-(benzylsulfanyl)ethanimidamide hydrochloride |

10378-68-4 | 95% | 2.5g |

$1539.0 | 2023-09-20 | |

| Enamine | EN300-170798-10g |

2-(benzylsulfanyl)ethanimidamide hydrochloride |

10378-68-4 | 95% | 10g |

$3376.0 | 2023-09-20 | |

| A2B Chem LLC | AV94350-5g |

2-(benzylsulfanyl)ethanimidamide hydrochloride |

10378-68-4 | 95% | 5g |

$2432.00 | 2024-04-20 | |

| Aaron | AR01B20Q-100mg |

2-(Benzylsulfanyl)ethanimidamide hydrochloride |

10378-68-4 | 95% | 100mg |

$399.00 | 2025-02-09 | |

| A2B Chem LLC | AV94350-500mg |

2-(benzylsulfanyl)ethanimidamide hydrochloride |

10378-68-4 | 95% | 500mg |

$681.00 | 2024-04-20 |

2-(benzylsulfanyl)ethanimidamide hydrochloride 関連文献

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

2-(benzylsulfanyl)ethanimidamide hydrochlorideに関する追加情報

2-(Benzylsulfanyl)ethanimidamide Hydrochloride (CAS No. 10378-68-4): A Comprehensive Overview

2-(Benzylsulfanyl)ethanimidamide hydrochloride (CAS No. 10378-68-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as benzylthioacetamide hydrochloride, has garnered attention due to its unique chemical structure and potential biological activities. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research developments.

Chemical Properties

2-(Benzylsulfanyl)ethanimidamide hydrochloride is a white crystalline solid with a molecular formula of C9H11NS·HCl and a molecular weight of 196.65 g/mol. The compound is soluble in water and organic solvents such as ethanol and methanol. Its chemical structure consists of a benzylthio group attached to an ethanimidamide moiety, which is further protonated to form the hydrochloride salt. The presence of the thioether and amide functionalities imparts unique reactivity and stability to the molecule.

Synthesis Methods

The synthesis of 2-(benzylsulfanyl)ethanimidamide hydrochloride can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of benzyl mercaptan with acetonitrile in the presence of an acid catalyst, followed by treatment with hydrogen chloride gas to form the hydrochloride salt. Another approach involves the reaction of benzyl mercaptan with ethanimidamide in an appropriate solvent, such as ethanol, followed by acidification to yield the desired product.

A recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method that combines benzyl mercaptan, acetonitrile, and hydrogen chloride in a single step, significantly reducing reaction time and improving yield. This method has been shown to be highly efficient and scalable, making it suitable for large-scale production.

Biological Activities

2-(Benzylsulfanyl)ethanimidamide hydrochloride has been extensively studied for its potential biological activities. One of its most notable applications is in the field of anticancer research. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

A recent study published in Cancer Research demonstrated that 2-(benzylsulfanyl)ethanimidamide hydrochloride selectively targets cancer cells by disrupting mitochondrial function and inducing oxidative stress. This selective cytotoxicity makes it a promising candidate for further development as an anticancer agent.

In addition to its anticancer properties, 2-(benzylsulfanyl)ethanimidamide hydrochloride has also been investigated for its potential as an antiviral agent. Research has shown that it exhibits inhibitory effects against several viruses, including influenza virus and herpes simplex virus (HSV). The antiviral activity is attributed to its ability to interfere with viral replication processes.

Clinical Applications and Research Developments

The potential clinical applications of 2-(benzylsulfanyl)ethanimidamide hydrochloride are currently being explored through various preclinical studies and early-stage clinical trials. One ongoing clinical trial is evaluating its efficacy as an adjuvant therapy for advanced breast cancer patients who have developed resistance to conventional treatments. Preliminary results have shown promising outcomes, with significant improvements in patient survival rates and quality of life.

In another study published in the Journal of Medicinal Chemistry, researchers investigated the use of 2-(benzylsulfanyl)ethanimidamide hydrochloride as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound was found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that it may have therapeutic potential for treating neurodegenerative conditions.

Safety Considerations

Safety is a critical aspect when considering the use of any new compound in medicinal applications. Extensive toxicological studies have been conducted on 2-(benzylsulfanyl)ethanimidamide hydrochloride, including acute toxicity tests, genotoxicity assays, and chronic toxicity studies. These studies have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed.

To ensure safe handling and storage, it is recommended that standard laboratory safety protocols be followed when working with this compound. Appropriate personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 2-(benzylsulfanyl)ethanimidamide hydrochloride holds great promise for advancing our understanding of its biological activities and potential therapeutic applications. Future studies should focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects. Additionally, further clinical trials are needed to validate its efficacy in treating various diseases.

In conclusion, 2-(benzylsulfanyl)ethanimidamide hydrochloride (CAS No. 10378-68-4) is a multifaceted compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable safety profile make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.

10378-68-4 (2-(benzylsulfanyl)ethanimidamide hydrochloride) Related Products

- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)

- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)

- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)

- 57978-00-4(6-Bromohexanal)

- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)

- 53826-12-3((Perfluorohexyl)acetic Acid)

- 2228464-23-9(tert-butyl N-{2-4-methoxy-2-(trifluoromethyl)phenyl-1-oxopropan-2-yl}carbamate)

- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)

- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)

- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)